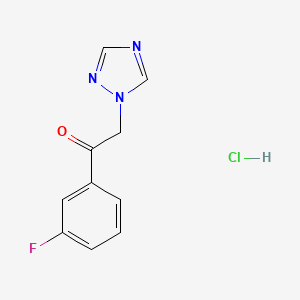

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride

Description

1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride is a triazole-based compound characterized by a fluorinated aromatic ring and a 1,2,4-triazole moiety linked via an ethanone bridge. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical and agrochemical applications. The core structure (without the hydrochloride) has the molecular formula C₁₀H₈FN₃O (SMILES: O=C(Cn1cncn1)c1cccc(F)c1) . Its structural features align with triazole derivatives widely studied for antifungal activity, leveraging the triazole ring’s ability to inhibit cytochrome P450 enzymes (e.g., CYP51) in fungal ergosterol biosynthesis .

Properties

Molecular Formula |

C10H9ClFN3O |

|---|---|

Molecular Weight |

241.65 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C10H8FN3O.ClH/c11-9-3-1-2-8(4-9)10(15)5-14-7-12-6-13-14;/h1-4,6-7H,5H2;1H |

InChI Key |

IZLPDZHIJIGLJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN2C=NC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride typically involves:

- Formation of the 1,2,4-triazole ring or its introduction as a nucleophile.

- Coupling with a 3-fluorophenyl-substituted ethanone or equivalent precursor.

- Conversion to the hydrochloride salt for enhanced stability and handling.

Synthetic Routes

Nucleophilic Substitution on α-Haloketones

One common approach involves the reaction of 3-fluorophenyl α-haloketones (e.g., 1-(3-fluorophenyl)-2-chloroethan-1-one) with 1H-1,2,4-triazole under basic or neutral conditions. The triazole nitrogen acts as a nucleophile, displacing the halogen to form the desired ethanone linkage.

- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).

- Base Catalysts: Triethylamine or potassium carbonate is often used to deprotonate the triazole and facilitate nucleophilic attack.

- Outcome: Formation of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in moderate to good yields.

Direct Acylation of 1H-1,2,4-Triazole

Another method involves acylation of 1H-1,2,4-triazole with 3-fluorophenylacetyl chloride or anhydride:

- Step 1: Preparation of 3-fluorophenylacetyl chloride from the corresponding acid via reaction with thionyl chloride or oxalyl chloride.

- Step 2: Reaction of 1H-1,2,4-triazole with the acyl chloride in the presence of a base such as pyridine or triethylamine.

- Advantages: This method provides a direct route to the ketone linkage without the need for haloketone intermediates.

- Limitations: Requires careful control of reaction conditions to avoid over-acylation or polymerization.

Microwave-Assisted Synthesis

Recent advances have demonstrated the use of microwave irradiation to accelerate the formation of triazole-containing ethanones:

Salt Formation

The free base 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.

- This step improves the compound's crystallinity, stability, and solubility.

- The hydrochloride salt is often isolated by filtration and drying under vacuum.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-fluorophenyl α-haloketone + 1H-1,2,4-triazole | DMF, K2CO3, 80 °C, 6–12 h | 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 60–85 | Nucleophilic substitution |

| 2 | 3-fluorophenylacetyl chloride + 1H-1,2,4-triazole | Pyridine, 0–25 °C, 2–4 h | Same as above | 50–75 | Direct acylation |

| 3 | Step 1 or 2 product + HCl | Ether or ethanol, RT | Hydrochloride salt | >90 | Salt formation for purification |

Research Discoveries and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR confirm the attachment of the triazole ring at the ethanone α-position and the presence of the fluorine substituent on the phenyl ring.

- X-ray Crystallography: Structural confirmation of the hydrochloride salt form shows the expected planar ethanone and triazole arrangement with hydrogen bonding involving the hydrochloride ion.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 205.19 g/mol (free base) and characteristic fragmentation patterns support the compound identity.

- Purity Assessment: High-performance liquid chromatography (HPLC) and melting point determination are used to assess purity and confirm the crystalline hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the triazole ring or the ethanone backbone.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving triazole-containing compounds.

Medicine: Potential use as an antifungal or antibacterial agent due to the presence of the triazole ring.

Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, triazole-containing compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The fluorine atom can enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (CAS 86404-63-9) Structural difference: Fluorine atoms at positions 2 and 4 on the phenyl ring. Molecular weight: 223.18 g/mol. Application: Intermediate in antifungal drugs (e.g., voriconazole impurities) .

- 1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Compound 3 in ) Structural difference: Chloropyridinyl replaces fluorophenyl. Synthesis: Reacted from 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one with triazole sodium (60% yield) .

Oxime Ether Derivatives

- (Z)-1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) Structural addition: Oxime ether group at the ethanone position. Activity: Broad-spectrum antifungal EC₅₀ values: 1.59 mg/L (S. sclerotiorum), 0.46 mg/L (Phytophthora infestans), and 0.27 mg/L (Rhizoctonia solani) . Comparison: The oxime ether improves pharmacokinetic properties and resistance profiles compared to non-oxime analogs .

Functional Comparisons

Antifungal Activity

Key Insight : The absence of oxime or pyridinyl groups in the target compound may limit its potency compared to derivatives like 5a4 or 5b2. However, its fluorophenyl group could enhance membrane permeability due to fluorine’s electronegativity .

Biological Activity

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antiviral research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10ClF N3O

- Molecular Weight : 227.66 g/mol

The presence of the triazole ring is significant as triazoles are known for their pharmacological properties, especially in antifungal applications.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound demonstrates notable activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 1.0 µg/mL |

| Cryptococcus neoformans | 0.25 µg/mL |

Studies indicate that the compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting its antifungal effects .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The compound was tested for its ability to inhibit the main protease (Mpro) of SARS-CoV-2:

| Assay | IC50 (µM) | Selectivity Index |

|---|---|---|

| Mpro Inhibition | 15.5 | >50 |

The selectivity index indicates that the compound exhibits a favorable profile, suggesting it may be a promising candidate for further development in antiviral therapies .

The mechanism by which 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Ergosterol Synthesis : The triazole ring interacts with enzymes involved in ergosterol biosynthesis, leading to compromised fungal membrane integrity.

- Protease Inhibition : For antiviral activity, the compound binds to the active site of Mpro, preventing viral replication.

Case Studies

Several case studies have documented the efficacy of triazole derivatives similar to this compound:

- Case Study 1 : A clinical trial involving patients with invasive fungal infections showed a significant improvement in outcomes when treated with a triazole derivative similar to 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride.

- Case Study 2 : Research on SARS-CoV-2 inhibitors identified this compound as a lead candidate due to its low IC50 value and high selectivity index compared to existing antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.